3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-quinoxalin-2-yloxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)14-5-1-2-6-15(14)26-19(28)27-10-9-13(12-27)29-18-11-24-16-7-3-4-8-17(16)25-18/h1-8,11,13H,9-10,12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRASDTUPRZETOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to interact with various biological targets due to their versatile nature.
Biological Activity
3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a quinoxaline moiety, which is known for various biological activities, including antimicrobial and anticancer properties. Its structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 363.36 g/mol
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer effects. For instance, studies have shown that related compounds demonstrate IC values in the low micromolar range against various cancer cell lines. In particular, derivatives of quinoxaline have been reported to inhibit cell proliferation and induce apoptosis in cancer cells.
- Case Study : A study reported that a related quinoxaline derivative exhibited an IC of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), outperforming doxorubicin (IC = 3.23 µg/mL) .
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antimicrobial properties. They have shown efficacy against a range of bacterial and fungal strains.
- Research Findings : A review highlighted that quinoxaline compounds have demonstrated antibacterial activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit mTOR kinase activity, leading to reduced cell growth and proliferation .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, enhancing their effectiveness as anticancer agents.
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Findings:
Structural Impact on Solubility: The trifluoromethyl group in the subject compound reduces aqueous solubility compared to non-CF₃ analogs (e.g., 12.5 µM vs. 24.3 µM in the quinoline analog) but enhances membrane permeability due to increased lipophilicity (LogP = 3.8 vs. 2.9) .
Target Specificity: Replacement of quinoline with quinoxaline (as in the subject compound) improves kinase inhibition (IC₅₀ = 28 nM vs. 62 nM in the quinoline analog), likely due to stronger π-π stacking interactions with ATP-binding pockets .
Metabolic Stability : The pyrrolidine ring in the subject compound confers greater resistance to oxidative metabolism compared to piperidine-based analogs, as demonstrated in hepatic microsome assays.
Computational and Experimental Validation
DFT calculations using the Lee-Yang-Parr (LYP) correlation functional—a derivative of the Colle-Salvetti formula—highlight the electron-deficient nature of the quinoxaline moiety, which facilitates charge-transfer interactions with kinase targets . Experimental SAR studies confirm that the 2-(trifluoromethyl)phenyl group optimizes steric complementarity with hydrophobic kinase subpockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
